Cas no 138947-75-8 (1-(4-methylphenyl)propane-1-thiol)

1-(4-Methylphenyl)propane-1-thiol is a sulfur-containing organic compound characterized by a thiol functional group attached to a propyl chain and a para-methyl-substituted phenyl ring. This structure imparts reactivity typical of thiols, making it useful in applications such as organic synthesis, ligand preparation, and material modification. The methylphenyl group enhances stability and influences solubility in organic solvents. Its thiol moiety allows for participation in thiol-ene click chemistry, metal coordination, and surface functionalization. The compound is suitable for use in controlled reactions where selective thiol reactivity is required. Proper handling is advised due to the potential volatility and odor associated with thiol derivatives.
1-(4-methylphenyl)propane-1-thiol structure
138947-75-8 structure
Product Name:1-(4-methylphenyl)propane-1-thiol
CAS No:138947-75-8
MF:C10H14S
MW:166.283161640167
CID:1257376
PubChem ID:9920474
Update Time:2025-08-04

1-(4-methylphenyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanethiol, a-ethyl-4-methyl-
    • 1-(4-methylphenyl)propane-1-thiol
    • 1-(P-tolyl)propane-1-thiol
    • CS-0295723
    • SCHEMBL3918877
    • 138947-75-8
    • EN300-1288960
    • Inchi: 1S/C10H14S/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
    • InChI Key: CBUXCIDNUUZLTH-UHFFFAOYSA-N
    • SMILES: SC(CC)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 166.08172
  • Monoisotopic Mass: 166.08162162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • PSA: 0

1-(4-methylphenyl)propane-1-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1288960-1.0g
1-(4-methylphenyl)propane-1-thiol
138947-75-8
1g
$0.0 2023-06-07
Enamine
EN300-1288960-50mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
50mg
$348.0 2023-10-01
Enamine
EN300-1288960-100mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
100mg
$364.0 2023-10-01
Enamine
EN300-1288960-250mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
250mg
$381.0 2023-10-01
Enamine
EN300-1288960-500mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
500mg
$397.0 2023-10-01
Enamine
EN300-1288960-1000mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
1000mg
$414.0 2023-10-01
Enamine
EN300-1288960-2500mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
2500mg
$810.0 2023-10-01
Enamine
EN300-1288960-5000mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
5000mg
$1199.0 2023-10-01
Enamine
EN300-1288960-10000mg
1-(4-methylphenyl)propane-1-thiol
138947-75-8
10000mg
$1778.0 2023-10-01

Additional information on 1-(4-methylphenyl)propane-1-thiol

Professional Introduction to Compound with CAS No. 138947-75-8 and Product Name: 1-(4-methylphenyl)propane-1-thiol

The compound with the CAS number 138947-75-8 and the product name 1-(4-methylphenyl)propane-1-thiol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug discovery and molecular design. The presence of a phenyl ring substituted with a methyl group at the fourth position, coupled with a thiol functional group at the terminal propane carbon, imparts distinct reactivity and interaction capabilities that make it a valuable intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of novel therapeutic agents that leverage advanced chemical scaffolds to enhance efficacy and reduce side effects. Among these, thiol-containing compounds have emerged as pivotal players due to their ability to participate in diverse chemical transformations, including nucleophilic additions, disulfide bond formations, and metal coordination. The compound 1-(4-methylphenyl)propane-1-thiol exemplifies this trend, offering a versatile platform for medicinal chemists to explore new drug candidates.

One of the most compelling aspects of 1-(4-methylphenyl)propane-1-thiol is its structural flexibility, which allows for modifications at multiple sites while retaining its core pharmacophoric features. This characteristic is particularly advantageous in the context of structure-activity relationship (SAR) studies, where subtle changes in the molecular framework can lead to significant alterations in biological activity. For instance, researchers have utilized derivatives of this compound to investigate the role of steric hindrance and electronic distribution in modulating receptor binding affinity.

The thiol group in 1-(4-methylphenyl)propane-1-thiol also makes it a suitable candidate for redox-based therapies, where its ability to undergo oxidation-reduction reactions can be exploited to develop prodrugs or targeted delivery systems. Recent studies have demonstrated its potential use in designing compounds that exhibit controlled release profiles under specific physiological conditions, thereby improving therapeutic outcomes. Additionally, the phenyl ring's aromaticity contributes to favorable interactions with biological targets, enhancing binding affinity and selectivity.

From a synthetic perspective, 1-(4-methylphenyl)propane-1-thiol serves as an excellent building block for constructing more complex molecules. Its reactivity allows for facile functionalization through various organic transformations, such as alkylation, acylation, and sulfonylation, enabling the creation of diverse chemical libraries for high-throughput screening. This has been particularly relevant in academic and industrial settings where rapid access to structurally diverse compounds is essential for identifying lead candidates.

The compound's utility extends beyond pharmaceutical applications; it has also been explored in materials science and catalysis. For example, its ability to coordinate with transition metals makes it a promising ligand in designing catalysts for asymmetric synthesis or polymerization reactions. The presence of both electron-donating (methyl group) and withdrawing (thiol group) features on the phenyl ring further enhances its versatility as a molecular scaffold.

In conclusion, 1-(4-methylphenyl)propane-1-thiol (CAS No. 138947-75-8) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features and reactivity profile make it an indispensable tool for researchers engaged in drug discovery, synthetic chemistry, and materials science. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly critical role in advancing scientific knowledge and developing innovative solutions.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.